molecular formula C8H6BrNO2 B2656364 (E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid CAS No. 1379432-31-1

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid

Cat. No.: B2656364
CAS No.: 1379432-31-1
M. Wt: 228.045
InChI Key: ZKETXDFYCVQZLP-ONEGZZNKSA-N
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Description

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the propenoic acid group. One common method involves the reaction of 2-bromopyridine with an appropriate aldehyde under basic conditions to form the corresponding propenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alkane or alcohol group.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and propenoic acid moiety can participate in binding interactions, influencing the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler derivative with a bromine atom on the pyridine ring, used in similar synthetic applications.

    2-Bromopyridine: Another brominated pyridine derivative with different reactivity due to the position of the bromine atom.

    Pyridine-3-carboxylic acid: A related compound with a carboxylic acid group on the pyridine ring, used in various chemical syntheses.

Uniqueness

(E)-3-(2-Bromopyridin-3-yl)prop-2-enoic acid is unique due to the presence of both a bromine atom and a propenoic acid moiety, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(E)-3-(2-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKETXDFYCVQZLP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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